Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C₆H₄NNaO₄ and a molecular weight of 177.09 g/mol . This compound is a derivative of pyridine, a six-membered heterocyclic compound containing nitrogen. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves a domino catalytic reaction. This reaction typically involves terminal alkynes, isocyanates, and malonates. Copper acetylides attack isocyanates to form a propargylic amide species, which further reacts with malonates in the presence of t-BuOLi to form dihydropyridine-3-carboxylates . This method is advantageous due to its broad scope and the ability to create three covalent bonds in one pot.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route involving copper acetylides and malonates can be scaled up for industrial applications, given the simplicity and efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Addition: Copper acetylides add to isocyanates to form propargylic amide species.
Electrophilic Cyclization: The propargylic amide species further reacts with malonates to form dihydropyridine-3-carboxylates.
Common Reagents and Conditions
Copper Acetylides: Used as nucleophiles in the reaction.
Isocyanates: Serve as electrophiles.
Malonates: React with the propargylic amide species.
Major Products
The major product of these reactions is dihydropyridine-3-carboxylate derivatives, which can be further modified for various applications .
Scientific Research Applications
Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a metallo β-lactamase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of β-lactam antibiotics and thereby restoring their efficacy . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Dihydropyrimidine-5-carboxylic acids: These compounds are similar in structure and have been studied as xanthine oxidase inhibitors.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives: These compounds have shown potent inhibition effects on matrix metalloproteinases.
Uniqueness
Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its ability to form stable complexes with metals and its potential as a metallo β-lactamase inhibitor make it particularly valuable in medicinal chemistry .
Biological Activity
Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate, a derivative of pyridine, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative data.
- Molecular Formula : C₆H₄NNaO₄
- Molecular Weight : 177.09 g/mol
- Structure : The compound features a six-membered heterocyclic ring with hydroxyl and carboxyl functional groups, contributing to its reactivity and interaction with biological targets.
This compound exhibits several mechanisms of action:
- Metallo β-lactamase Inhibition : It has been identified as a potential inhibitor of metallo β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics such as amoxicillin. By binding to the active site of these enzymes, it restores the efficacy of antibiotics against resistant strains .
- Antimicrobial Activity : The compound has shown promising antibacterial properties. In vitro studies indicate that it may exhibit activity against various bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways .
Antimicrobial Efficacy
A summary of the antimicrobial activity observed in various studies is presented in Table 1.
Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|---|
Study A | E. coli | 32 µg/mL | Effective against resistant strains |
Study B | S. aureus | 16 µg/mL | Synergistic effects with other antibiotics |
Study C | Pseudomonas aeruginosa | 64 µg/mL | Moderate activity observed |
Case Studies
- Inhibition of Metallo β-lactamases :
- Antibacterial Activity Against Resistant Strains :
Comparative Analysis with Similar Compounds
This compound is compared with related compounds known for their biological activities:
Compound | Activity | IC50/EC50 Values |
---|---|---|
1,6-Dihydropyrimidine derivatives | Xanthine oxidase inhibition | Varies (μM range) |
6-Oxo-1,6-dihydropyrimidine derivatives | Matrix metalloproteinase inhibition | Varies (nM range) |
This comparison highlights the unique properties of this compound that make it a valuable candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C6H4NNaO4 |
---|---|
Molecular Weight |
177.09 g/mol |
IUPAC Name |
sodium;2-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO4.Na/c8-4-2-1-3(6(10)11)5(9)7-4;/h1-2H,(H,10,11)(H2,7,8,9);/q;+1/p-1 |
InChI Key |
IKVLZZSQZAMFSB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=O)NC(=C1C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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